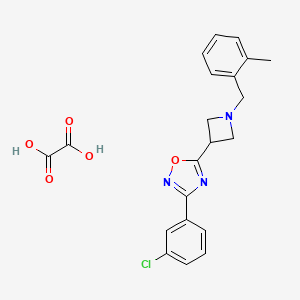
3-(3-Chlorophenyl)-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
科学的研究の応用
Synthesis Techniques and Chemical Characterization
A study by Mistry and Desai (2006) details the microwave-assisted rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, emphasizing efficient methods for creating pharmacologically active azetidinones and thiazolidinones. This approach underlines the importance of innovative synthesis techniques in developing compounds with potential therapeutic applications (K. Mistry & K. R. Desai, 2006).
Antimicrobial Activity
Desai and Dodiya (2014) explored the antimicrobial properties of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives. This research demonstrates the compound's potential in addressing bacterial and fungal infections, offering a base for further antimicrobial studies (N. Desai & A. Dodiya, 2014).
Lipase and α-Glucosidase Inhibition
Bekircan, Ülker, and Menteşe (2015) investigated novel heterocyclic compounds derived from 1,2,4-triazolylacetohydrazides for their lipase and α-glucosidase inhibitory activities. The study highlights the potential of such compounds in managing diseases associated with lipid metabolism and diabetes (O. Bekircan, S. Ülker, & E. Menteşe, 2015).
Antibacterial and Antifungal Evaluation
Chopde, Meshram, and Pagadala (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, assessing their antibacterial activities. Such studies contribute to the development of new antibacterial agents, addressing the rising issue of antibiotic resistance (Himani N. Chopde, J. Meshram, & Ramakanth Pagadala, 2012).
特性
IUPAC Name |
3-(3-chlorophenyl)-5-[1-[(2-methylphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O.C2H2O4/c1-13-5-2-3-6-15(13)10-23-11-16(12-23)19-21-18(22-24-19)14-7-4-8-17(20)9-14;3-1(4)2(5)6/h2-9,16H,10-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAGCHRTHNOVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


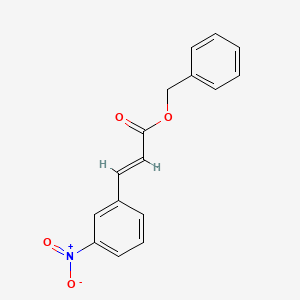
![N-(2,5-dimethylphenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2931481.png)

![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2931483.png)
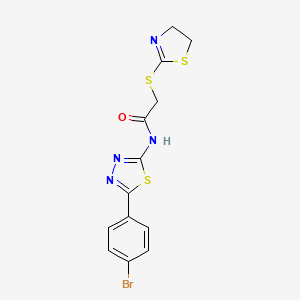
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2931485.png)
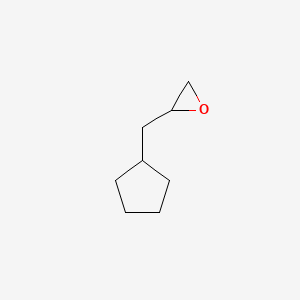
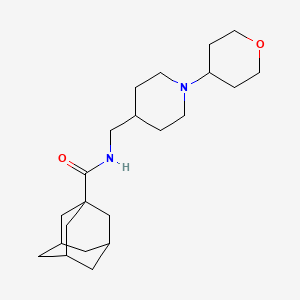
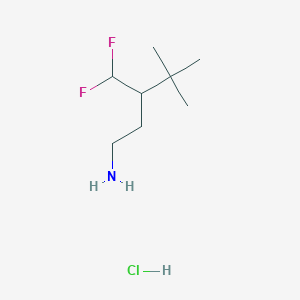
![N-[2-(4-methylphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2931497.png)
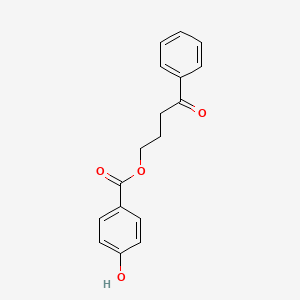
![3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2931501.png)
![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2931502.png)